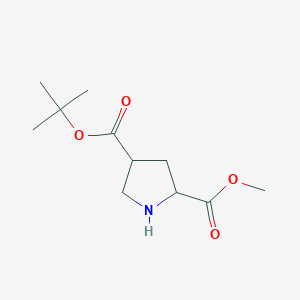

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate

Description

Properties

CAS No. |

1822424-79-2 |

|---|---|

Molecular Formula |

C11H19NO4 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)7-5-8(12-6-7)10(14)15-4/h7-8,12H,5-6H2,1-4H3 |

InChI Key |

JTWOXUBLFSMVCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(NC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate typically involves:

- Starting from appropriately substituted pyrrolidine derivatives or proline derivatives.

- Selective protection of hydroxyl and amino groups using tert-butyl and methyl ester protecting groups.

- Functionalization of the pyrrolidine ring to introduce carboxylate groups at the 2 and 4 positions.

The key challenge is the regio- and stereoselective installation of the tert-butyl group at the 4-position and the methyl ester at the 2-position, while maintaining the integrity of the pyrrolidine ring.

Specific Synthetic Routes

Starting from Hydroxyproline Derivatives

A common approach begins with commercially available methyl or benzyl esters of 4-hydroxyproline isomers. The synthetic sequence involves:

- Protection of the amino group with tert-butoxycarbonyl (Boc) or similar protecting groups.

- Esterification of the carboxylic acid groups to methyl or tert-butyl esters.

- Introduction of the tert-butyl group at the 4-hydroxy position via tert-butylation reactions.

- Subsequent saponification or selective deprotection steps to yield the desired this compound.

This method has been demonstrated with good to excellent yields and allows access to all optical isomers depending on the starting hydroxyproline stereochemistry.

Cycloaddition and Functionalization Approaches

Another synthetic strategy involves asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides derived from glycine derivatives and aldehydes bearing tert-butyl substituents. This approach allows:

- Formation of the pyrrolidine ring with defined stereochemistry.

- Introduction of ester groups at the 2 and 4 positions via subsequent functional group transformations.

- Use of chiral ligands and catalysts (e.g., (R)-DTBM-Segphos with AgOAc) to control stereoselectivity.

Such methods have been reported to yield pyrrolidine-2,4-dicarboxylates with tert-butyl protection at the 4-position and methyl esters at the 2-position, suitable for further derivatization.

Typical Reaction Conditions and Reagents

Purification and Characterization

Purification is commonly achieved by:

- Flash chromatography using hexane/ethyl acetate mixtures.

- Crystallization from suitable solvents.

Characterization techniques include:

Data Table: Summary of Key Synthetic Examples

Research Findings and Discussion

- The preparation of this compound is well-established through classical protection/deprotection strategies starting from hydroxyproline derivatives.

- Asymmetric cycloaddition methods provide efficient access to stereochemically pure compounds with the desired substitution pattern.

- The tert-butyl group at the 4-position provides steric protection and enhances compound stability, while the methyl ester at the 2-position offers synthetic versatility.

- These compounds serve as valuable intermediates in the synthesis of bioactive molecules, including antiviral agents and enzyme inhibitors.

- NMR and chromatographic purification techniques are critical for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA).

Reduction: Sodium borohydride (NaBH4) in methanol is commonly used for reduction.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidine derivatives .

Scientific Research Applications

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify biological activity .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases logP (~1.8 estimated) compared to dimethyl (logP ~0.5) and diethyl (logP ~1.2) analogs.

- Solubility : Aqueous solubility decreases with bulkier substituents (e.g., tert-butyl > ethyl > methyl). Dimethyl analogs show better solubility in polar solvents .

- Melting Points : Pyrrolidine-2,4-dicarboxylate derivatives typically melt between 120–150°C. For example, a structurally complex analog (5-ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-pyrrolidine-2,5-dicarboxylate) melts at 148–150°C .

Glutamate Uptake Inhibition

- Dimethyl/Diet hyl Analogs*: Used in metal complexes (e.g., Pd(II)-L2-Pd) with MIC values of 12.5–50 µg/mL against *Mycobacterium tuberculosis H37Rv .

Antimicrobial Activity

Biological Activity

4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: C11H19NO4

- Molecular Weight: 229.27 g/mol

- CAS Number: 2166291-63-8

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in vitro.

- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against specific bacterial strains.

The anticancer effects of this compound appear to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Case Studies

-

In Vitro Studies:

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM.

- Flow cytometry analysis revealed that treated cells exhibited increased markers of apoptosis, such as cleaved caspase-3 and PARP cleavage.

-

In Vivo Studies:

- Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed decreased mitotic activity in tumor tissues.

The anti-inflammatory properties of the compound are thought to arise from its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Research Findings

In vitro assays demonstrated that treatment with this compound led to a significant decrease in the production of TNF-alpha and IL-6 in stimulated macrophages. This suggests a potential role for the compound in managing inflammatory diseases.

Efficacy Against Bacterial Strains

Research has shown that derivatives of this compound exhibit antimicrobial activity against several pathogenic bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of 4-O-tert-butyl 2-O-methyl pyrrolidine-2,4-dicarboxylate be rigorously verified?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., tert-butyl group at ~1.2 ppm in -NMR, ester carbonyls at ~165-175 ppm in -NMR) .

- IR : Confirm ester C=O stretches at 1720–1750 cm and tert-butyl C-H vibrations near 1365 cm .

- Mass Spectrometry : Compare observed molecular ion ([M+H]) with calculated mass (e.g., deviation < 0.01 Da) .

- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>98% by area normalization) .

Q. What are the optimal reaction conditions for synthesizing this compound?

- Methodological Answer : A multi-step synthesis typically involves:

- Step 1 : Deprotonation of pyrrolidine precursors using LDA (lithium diisopropylamide) at -78°C in THF/hexane .

- Step 2 : Esterification with tert-butyl and methyl chloroformates under anhydrous conditions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using fractional factorial designs to minimize side reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for ester hydrolysis or nucleophilic substitutions .

- Reaction Path Search : Apply automated algorithms (e.g., GRRM) to explore possible intermediates and byproducts .

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd(OAc)) or solvent systems .

Q. How to resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

- Critical Analysis : Compare reaction conditions (e.g., tert-butyl ester stability under acidic vs. basic conditions). For example, tert-butyl groups may hydrolyze in HCl/dioxane at 50°C, reducing yields if not carefully controlled .

- Reproducibility Protocols : Standardize moisture-sensitive steps (e.g., use Schlenk techniques for LDA reactions) and validate yields via triplicate experiments .

Q. What are the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Hydrolysis Studies :

| pH | Primary Degradation Product | Half-Life |

|---|---|---|

| Acidic (pH 2) | 2-O-methyl pyrrolidine-2,4-dicarboxylic acid | 12 h |

| Neutral (pH 7) | Stable (no degradation in 72 h) | - |

| Basic (pH 12) | 4-O-tert-butyl pyrrolidine-2,4-dicarboxylate | 6 h |

- Mechanistic Insight : Base-catalyzed hydrolysis targets methyl esters, while acid conditions cleave tert-butyl groups .

Q. How to address stereochemical challenges in synthesizing enantiopure derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key cyclization steps .

- VCD Spectroscopy : Verify absolute configuration via vibrational circular dichroism, correlating computed and experimental spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.